molecular formula C17H17N3O5 B2836799 N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941895-30-3

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2836799
CAS No.: 941895-30-3
M. Wt: 343.339
InChI Key: PNBRFGHJVQBJAG-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of an oxalamide functional group, which is a derivative of oxalic acid. The compound features two aromatic rings, one substituted with an ethoxy group and the other with a methyl and nitro group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-ethoxyaniline and 4-methyl-2-nitroaniline in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Quench the reaction with water and extract the product using an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Reduction: Potassium permanganate, sulfuric acid, water solvent.

    Substitution: Nitric acid, sulfuric acid, chloroform solvent.

Major Products Formed

    Reduction: 4-amino-2-methylphenyl derivative.

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Substitution: Various nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
  • 4-methoxyphenyl N-(4-methyl-2-nitrophenyl)carbamate
  • N-(4-nitrophenyl)acetamide

Uniqueness

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBRFGHJVQBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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